molecular formula C17H14ClFN2OS B2792121 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone CAS No. 851808-21-4

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Numéro de catalogue B2792121
Numéro CAS: 851808-21-4
Poids moléculaire: 348.82
Clé InChI: TYVLENUIOKMKOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). It has been extensively studied for its potential use in cancer treatment, specifically in combination with chemotherapy and radiation therapy.

Mécanisme D'action

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates downstream targets, such as CDC25A and CDC25C, which are involved in cell cycle regulation. Inhibition of CHK1 leads to the accumulation of DNA damage and subsequent cell death. (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone binds to the ATP-binding site of CHK1 and inhibits its activity.
Biochemical and Physiological Effects:
This compound has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting CHK1. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is its specificity for CHK1, which reduces the risk of off-target effects. However, one limitation is its relatively low potency, which may require high concentrations to achieve therapeutic effects. In addition, this compound has poor solubility, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for the development of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone. One direction is the optimization of its potency and solubility, which may improve its efficacy and reduce the required concentration for therapeutic effects. Another direction is the development of combination therapies that target multiple pathways involved in the DNA damage response pathway, which may enhance the anti-tumor activity of this compound. Finally, the identification of biomarkers that predict response to this compound may improve patient selection and treatment outcomes.

Méthodes De Synthèse

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone was first synthesized and reported by Pfizer in 2010. The synthesis involves several steps, including the reaction of 2-fluoro-4-nitrobenzaldehyde with 3-chlorobenzyl mercaptan, followed by cyclization with 1,2-diaminocyclohexane and subsequent reduction with sodium borohydride. The final product is obtained through acylation with 2-fluorobenzoyl chloride. The overall yield of the synthesis is approximately 8%.

Applications De Recherche Scientifique

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting CHK1, which is a key regulator of the DNA damage response pathway. Inhibition of CHK1 leads to the accumulation of DNA damage and subsequent cell death. This compound has been tested in preclinical models of various types of cancer, including breast, lung, and ovarian cancer, and has shown promising results.

Propriétés

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVLENUIOKMKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.